(6-(Aminomethyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(Aminomethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an aminomethyl group. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Aminomethyl)pyridin-3-yl)boronic acid typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 6-bromomethylpyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-(Aminomethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the aminomethyl group under mild conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(6-(Aminomethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (6-(Aminomethyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in affinity chromatography and the selective extraction of biomolecules. The boronic acid group interacts with cis-diol groups, forming stable complexes under specific pH conditions .
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridine-3-boronic acid: Similar structure but lacks the aminomethyl group.
Pyridine-3-boronic acid: Lacks both the aminomethyl and amino groups.
Phenylboronic acid: Contains a phenyl ring instead of a pyridine ring.
Uniqueness
(6-(Aminomethyl)pyridin-3-yl)boronic acid is unique due to the presence of both the aminomethyl and boronic acid groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring selective binding and functionalization.
Properties
IUPAC Name |
[6-(aminomethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4,10-11H,3,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVKNSMGGGIGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CN)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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